![molecular formula C24H23N5O3 B2879373 N-benzyl-N-methyl-5-[(3-methylbenzoyl)amino]-2-piperazin-1-ylnicotinamide CAS No. 1226438-14-7](/img/structure/B2879373.png)

N-benzyl-N-methyl-5-[(3-methylbenzoyl)amino]-2-piperazin-1-ylnicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

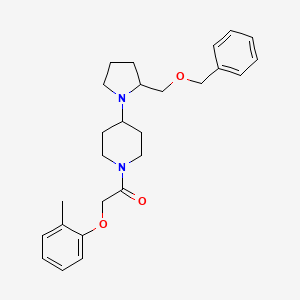

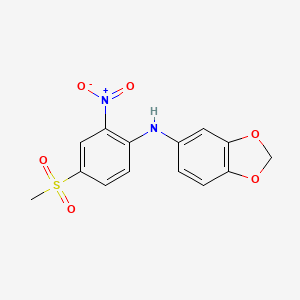

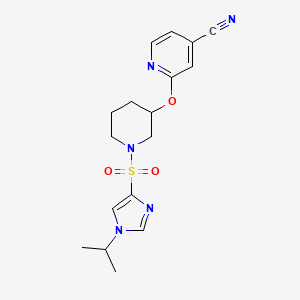

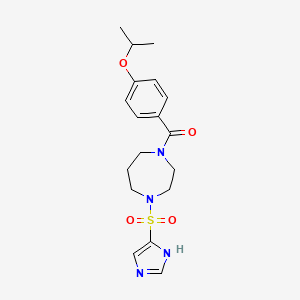

The compound “N-benzyl-N-methyl-5-[(3-methylbenzoyl)amino]-2-piperazin-1-ylnicotinamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The benzyl and methyl groups attached to the nitrogen atom suggest that this compound could be a derivative of benzylamine .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring could potentially adopt a chair conformation, and the presence of the benzyl and methyl groups could introduce steric effects .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amine group could act as a nucleophile in substitution reactions, and the carbonyl group could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

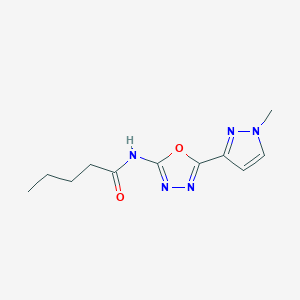

Researchers have synthesized a variety of compounds incorporating piperazine derivatives to evaluate their antimicrobial and antifungal properties. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activity, finding some compounds with good to moderate activity against tested microorganisms (Bektaş et al., 2010). Similarly, Khabnadideh et al. (2012) synthesized new benzimidazole, benzotriazole, and aminothiazole derivatives, evaluating their activity against species of Candida, Aspergillus, and dermatophytes, with certain benzimidazole derivatives showing better antifungal activities (Khabnadideh et al., 2012).

Anticancer and Antioxidant Agents

Efforts in the design and synthesis of heterocyclic compounds also extend to evaluating their potential as anticancer and antioxidant agents. Bekircan et al. (2005) synthesized a series of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines, identifying compounds with moderate anti-proliferation potential against various cancer cell lines and exhibiting high antioxidant activity (Bekircan et al., 2005).

Anti-Tubercular Activity

Naidu et al. (2016) focused on combating tuberculosis by synthesizing various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives and evaluating their in vitro activity against Mycobacterium tuberculosis. They identified compounds with significant minimum inhibitory concentrations (MICs), offering a promising avenue for the development of new anti-tubercular agents (Naidu et al., 2016).

Antidiabetic Agents

Research into the antidiabetic properties of piperazine derivatives has led to the identification of compounds that significantly improve glucose tolerance without adverse effects. Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds through structure-activity relationship studies, highlighting the potential for clinical investigations (Le Bihan et al., 1999).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target theTyrosine-protein kinase SYK . This protein plays a crucial role in the adaptive immune response.

Mode of Action

Pharmacokinetics

Similar compounds have been found to have variable absorption and distribution profiles, with metabolism often occurring in the liver .

Result of Action

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3/c1-15-5-4-6-19(12-15)25-23(31)18-8-10-21-27-29(24(32)28(21)13-18)14-22(30)26-20-9-7-16(2)11-17(20)3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIWYCPJCQMWMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2879310.png)